Myristoyl coenzyme A
Description
Origin and Biosynthesis of Myristoyl-CoA
The formation of Myristoyl-CoA is a fundamental step in cellular biochemistry, involving the activation of myristic acid through enzymatic catalysis and energy input.
Myristic Acid Activation and Myristoyl-CoA Synthetase Activity
The biosynthesis of Myristoyl-CoA begins with the activation of myristic acid, a 14-carbon saturated fatty acid. This activation occurs through its covalent attachment to coenzyme A (CoA) creative-proteomics.com. The enzyme primarily responsible for this critical step is Myristoyl-CoA synthetase creative-proteomics.com. This enzyme, which is a type of acyl-CoA synthetase, catalyzes the condensation of myristic acid with Coenzyme A, leading to the production of Myristoyl-CoA ontosight.ailibretexts.org. Myristoyl-CoA synthetase demonstrates a high degree of specificity for its myristoyl-CoA substrate atamanchemicals.com.
Myristoyl-CoA Ligase Activity
The term "Myristoyl-CoA ligase activity" refers to the enzymatic function that facilitates the activation of myristic acid into Myristoyl-CoA ontosight.ai. This activity is often considered synonymous with Myristoyl-CoA synthetase activity, as both terms describe the same fundamental reaction: the joining of myristic acid and CoA, coupled with ATP hydrolysis, to form Myristoyl-CoA ontosight.aiebi.ac.ukmonarchinitiative.org. While generally interchangeable, some research suggests that Myristoyl-CoA synthetase may possess distinct substrate specificities and kinetic properties compared to what might be specifically termed Myristoyl-CoA ligase ontosight.ai.
Role of ATP in Myristoyl-CoA Synthesis
The synthesis of Myristoyl-CoA is an energy-intensive process, directly dependent on the hydrolysis of adenosine (B11128) triphosphate (ATP) ymdb.caontosight.ai. For each molecule of myristic acid activated, one molecule of ATP is consumed, undergoing conversion to adenosine monophosphate (AMP) and pyrophosphate (PPi) ymdb.calibretexts.orgwikipedia.org. This reaction effectively utilizes two high-energy phosphate (B84403) bonds from ATP libretexts.org. Beyond its direct energetic contribution to the synthesis, ATP has also been observed to stimulate Myristoyl-CoA-dependent enzymatic activities, such as fatty acid elongation, by reducing the substrate concentration required for maximal enzyme activity researchgate.net.
The key reaction for Myristoyl-CoA synthesis can be summarized as follows:
| Reactants | Products | Energy Requirement | Enzyme Activity |
| Myristic acid | Myristoyl-CoA | 1 ATP (to AMP + PPi) | Myristoyl-CoA Synthetase / Ligase (Acyl-CoA Synthetase) ontosight.ailibretexts.org |
| Coenzyme A (CoA) | AMP | ||
| ATP | Diphosphate (PPi) |
Cellular Compartmentalization of Myristoyl-CoA Synthesis
The activation of fatty acids, including myristic acid, into their acyl-CoA forms typically commences on the outer mitochondrial membrane libretexts.org. Enzymes involved in fatty acid catabolism, such as acyl-CoA synthetase, are localized within the mitochondria libretexts.org. While the initial synthesis of Myristoyl-CoA may occur at the outer mitochondrial membrane or within the cytosol (where myristic acid binds to CoA to form Myristoyl-CoA, catalyzed by Myristoyl-CoA synthetase) creative-proteomics.com, the subsequent enzyme N-myristoyltransferase (NMT), which utilizes Myristoyl-CoA for protein modification, is predominantly a cytosolic protein. NMT is not found associated with cellular membranes, the nucleus, mitochondria, Golgi apparatus, or vacuoles nih.gov. This suggests that Myristoyl-CoA, once synthesized, is readily available for various metabolic processes throughout the cytosol.
Myristoyl-CoA as a Key Metabolic Intermediate
Myristoyl-CoA occupies a central position in cellular metabolism, acting as a pivotal intermediate in numerous biochemical pathways.
Interconnection with Fatty Acid Metabolism
Myristoyl-CoA is intricately linked with the broader fatty acid metabolism, participating in both the synthesis (anabolism) and breakdown (catabolism) of fatty acids, as well as critical post-translational modifications.
Fatty Acid Synthesis : Following its conversion from myristic acid, Myristoyl-CoA serves as a precursor for the synthesis of longer-chain fatty acids through elongation reactions genome.jpmdpi.com. It can actively promote the generation of triglycerides by stimulating the fatty acid synthesis pathway and activating key enzymes within this pathway, such as acetyl-CoA carboxylase and fatty acid synthase mdpi.com.
Beta-Oxidation : Myristoyl-CoA is a direct substrate in the beta-oxidation pathway, the primary catabolic process for fatty acids, where they are systematically broken down into two-carbon acetyl-CoA units for energy generation ontosight.aibrainly.com. For instance, Myristoyl-CoA, a 14-carbon fatty acyl-CoA, is converted to lauroyl-CoA (a 12-carbon fatty acyl-CoA) during the second cycle of the beta-oxidation spiral reactome.org. This multi-step process involves a series of reactions including dehydrogenation, hydration, and thiolytic cleavage, ultimately yielding acetyl-CoA, NADH, and FADH2 libretexts.org. The complete oxidative degradation of a single Myristoyl-CoA molecule can yield a substantial amount of ATP brainly.com.
Protein Myristoylation : A distinct and biologically significant metabolic role of Myristoyl-CoA is its involvement in protein myristoylation ontosight.airesearchgate.net. This is a co- or post-translational covalent modification where the myristoyl group from Myristoyl-CoA is attached to an N-terminal glycine (B1666218) residue of numerous eukaryotic and viral proteins researchgate.netresearchgate.netnih.govresearchgate.net. This reaction is catalyzed by N-myristoyltransferase (NMT) researchgate.netresearchgate.net. Protein myristoylation is crucial for the proper subcellular localization, function, and protein-membrane interactions of the modified proteins, thereby influencing a wide array of intracellular signaling pathways researchgate.netresearchgate.netatamanchemicals.com. The cellular concentration of Myristoyl-CoA directly impacts the extent of protein myristoylation within the cell atamanchemicals.com.
Link to Lipid Biosynthesis
Myristoyl-CoA is a critical precursor and intermediate in the biosynthesis of various lipids, highlighting its central role in lipid metabolism. ontosight.aifoodb.canih.gov It contributes to the synthesis of essential lipid classes, including triacylglycerols and phospholipids. ontosight.ainih.gov These lipids are fundamental components of cellular membranes and serve as energy storage molecules. nih.gov
Beyond its direct involvement in the formation of complex lipids, Myristoyl-CoA participates in fatty acid elongation pathways. ymdb.ca While palmitoyl-CoA (a 16-carbon fatty acyl-CoA) is a common product of de novo fatty acid synthesis, Myristoyl-CoA can be further elongated or undergo beta-oxidation. ymdb.canih.gov For instance, in the beta-oxidation pathway, longer-chain fatty acyl-CoAs are sequentially degraded, with Myristoyl-CoA being a potential intermediate or product that can then enter further rounds of oxidation to generate energy. nih.gov
Furthermore, Myristoyl-CoA is implicated in the sphingolipid biosynthesis pathway, specifically in the synthesis of ceramide. Research indicates that myristic acid can upregulate the activity of dihydroceramide (B1258172) Δ4-desaturase 1 (DES1), an enzyme that catalyzes the desaturation of dihydroceramide to ceramide. ebi.ac.uknih.gov This regulation is partly attributed to the N-myristoylation of DES1, demonstrating a direct link between Myristoyl-CoA and sphingolipid metabolism. nih.gov
Substrate for Diverse Enzymatic Reactions
Myristoyl-CoA serves as a substrate for a variety of enzymatic reactions, with one of its most prominent roles being in protein myristoylation. ontosight.ainih.govebi.ac.uknih.govsigmaaldrich.comnews-medical.netresearchgate.netimrpress.comresearchgate.net This post-translational modification involves the covalent attachment of the myristoyl group from Myristoyl-CoA to the N-terminal glycine residue of specific target proteins. nih.govsigmaaldrich.comnews-medical.netresearchgate.netresearchgate.net The enzyme responsible for this crucial process is N-myristoyltransferase (NMT), which is ubiquitous and essential in eukaryotes. researchgate.netresearchgate.net
The myristoylation of proteins is vital for their proper function and localization within the cell. news-medical.netimrpress.comresearchgate.net It often promotes the association of proteins with cellular membranes, which is critical for many signaling pathways. news-medical.netimrpress.comresearchgate.net Myristoylated proteins are involved in diverse cellular activities, including signal transduction, apoptosis, and protein-protein interactions. ontosight.ainih.govnews-medical.net For example, the myristoyl group can act as a molecular switch, regulating protein orientation and function. news-medical.net
Beyond protein myristoylation, Myristoyl-CoA also acts as a substrate in other enzymatic transformations. One such reaction is its desaturation to myristoleoyl-CoA. This process is catalyzed by Δ9-desaturase, an enzyme found in microsomal preparations, such as those from hen liver. ebi.ac.ukacs.org Studies on this desaturation reaction have shown an absolute requirement for reduced pyridine (B92270) nucleotide (NADH) and optimal activity at a specific pH. ebi.ac.ukacs.org Competitive inhibition studies suggest that the same enzyme may catalyze the desaturation of other acyl-CoA derivatives with 14-18 carbon fatty acyl chains. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C35H62N7O17P3S |
|---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
DUAFKXOFBZQTQE-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Myristoyl Coa in Lipid Metabolism Pathways
Fatty Acid Synthesis and Elongation
Fatty acid synthesis involves the de novo creation of fatty acids, typically up to 16 carbons (palmitate), and subsequent elongation to produce longer chains.
While the primary product of de novo fatty acid synthesis in many organisms, including humans and yeast, is palmitoyl-CoA (C16:0), myristoyl-CoA (C14:0) can also be produced, albeit often in smaller amounts nih.govwikipathways.org. The elongation process adds two-carbon units to a growing fatty acyl chain asm.orgaocs.org. This occurs in a four-step cycle analogous to de novo synthesis but utilizes acyl-CoA substrates directly aocs.org.
In the endoplasmic reticulum, fatty acid elongases (ELOVL enzymes) are responsible for extending the carbon chain of fatty acids aocs.orgnih.govspringermedizin.de. Myristoyl-CoA (C14:0) and palmitoyl-CoA (C16:0) have been observed to display high activity as substrates in certain elongase systems, with only one round of elongation occurring to produce longer chains asm.org. For instance, in beef liver mitochondria, myristoyl-CoA can be elongated to palmitic acid as a primary product nih.gov.
Fatty acid elongation is catalyzed by a complex of membrane-bound enzymes, primarily located in the endoplasmic reticulum aocs.orgnih.govlibretexts.org. This elongase complex consists of four key enzymes that sequentially add two-carbon units from malonyl-CoA to an existing acyl-CoA primer asm.orgresearchgate.net. These enzymes include:
β-ketoacyl-CoA synthase (KCS) / Condensing Enzyme: This enzyme catalyzes the initial condensation reaction, adding a two-carbon unit from malonyl-CoA to a fatty acyl-CoA primer. It is often the rate-limiting step and determines chain length specificity asm.orgresearchgate.net.
β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA product of the condensation reaction to a β-hydroxyacyl-CoA, utilizing NAD(P)H as a reductant asm.orgresearchgate.net.
β-hydroxyacyl-CoA dehydratase (HCD): Catalyzes the dehydration of the β-hydroxyacyl-CoA to form a trans-enoyl-CoA asm.orgresearchgate.net.
Enoyl-CoA reductase (ECR): Performs the final reduction of the trans-enoyl-CoA to a saturated acyl-CoA, typically using NADPH asm.orgresearchgate.net.
These enzymes work in concert to extend the fatty acid chain by two carbons in each cycle researchgate.net. Myristoyl-CoA can serve as a primer for further elongation, with optimal activity observed for primers containing 12-14 carbon atoms in some systems nih.gov.
Regulation of ACC involves both allosteric control and covalent modification libretexts.org. For instance, phosphorylation by AMP-activated protein kinase (AMPK) and protein kinase A (PKA) can inactivate ACC, while dephosphorylation, stimulated by phosphatases activated by insulin (B600854), activates the enzyme wikipedia.orglibretexts.org. Citrate acts as an allosteric activator, promoting ACC polymerization and activity, whereas palmitoyl-CoA can allosterically inactivate it, providing feedback inhibition libretexts.org.
The elongase enzymes themselves, particularly the ELOVL family, exhibit specific spatial and temporal expression, contributing to the regulation of very-long-chain fatty acid synthesis nih.gov. Substrate inhibition can also play a role, with increasing chain length of the primer (≥C12:0) making fatty acid elongation more sensitive to substrate inhibition in some contexts nih.gov.
Fatty Acid Beta-Oxidation Pathways
Fatty acid beta-oxidation is the catabolic process that breaks down fatty acids into acetyl-CoA units, primarily for energy production libretexts.orgontosight.ai.
In the beta-oxidation of longer-chain fatty acids, such as palmitoyl-CoA (C16:0), myristoyl-CoA (C14:0) is generated as an intermediate libretexts.org. Palmitoyl-CoA undergoes a series of four enzymatic steps in each cycle of beta-oxidation, leading to the removal of a two-carbon acetyl-CoA unit and the formation of a fatty acyl-CoA that is two carbons shorter libretexts.org.
This iterative process means that palmitoyl-CoA (C16:0) is first converted to trans-2-hexadecenoyl-CoA, then to (S)-3-hydroxyhexadecanoyl-CoA, followed by 3-oxohexadecanoyl-CoA, and finally cleaved by thiolase to yield acetyl-CoA and myristoyl-CoA (C14:0) libretexts.orgontosight.ai. Myristoyl-CoA then continues through the beta-oxidation spiral.
Once formed, myristoyl-CoA (C14:0) enters its own cycle of beta-oxidation. This process involves four sequential enzymatic reactions, ultimately degrading myristoyl-CoA to lauroyl-CoA (C12:0) and releasing another molecule of acetyl-CoA libretexts.orgnih.govreactome.org. The steps are:
Dehydrogenation: Myristoyl-CoA is oxidized by an acyl-CoA dehydrogenase (e.g., long-chain acyl-CoA dehydrogenase, LCAD) to produce trans-2-tetradecenoyl-CoA and FADH₂ nih.govreactome.orgreactome.org.
Hydration: trans-2-tetradecenoyl-CoA is hydrated by an enoyl-CoA hydratase to form (S)-3-hydroxytetradecanoyl-CoA nih.govreactome.orgreactome.org.
Dehydrogenation: (S)-3-hydroxytetradecanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to produce 3-oxotetradecanoyl-CoA and NADH + H⁺ nih.govreactome.orgreactome.org.
Thiolysis: 3-oxotetradecanoyl-CoA undergoes thiolytic cleavage by β-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acetyltransferase) in the presence of coenzyme A, yielding lauroyl-CoA (C12:0) and acetyl-CoA libretexts.orgnih.govreactome.orgreactome.orgpnnl.gov.
This cycle repeats until the fatty acid chain is completely broken down into two-carbon acetyl-CoA units libretexts.org.
Enzymology of Myristoyl-CoA Beta-Oxidation
Beta-oxidation is a central metabolic pathway that breaks down fatty acids into acetyl-CoA units, which can then enter the citric acid cycle for energy production ontosight.aiontosight.ai. Myristoyl-CoA, a 14-carbon saturated fatty acyl-CoA, undergoes beta-oxidation through a repetitive four-step sequence of enzymatic reactions, each shortening the fatty acid chain by two carbons ontosight.ailibretexts.org.
The pathway for Myristoyl-CoA beta-oxidation to Lauroyl-CoA (a 12-carbon fatty acid) involves specific enzymes that catalyze distinct reactions:
Acyl-CoA Dehydrogenases
The initial step in Myristoyl-CoA beta-oxidation is a dehydrogenation reaction catalyzed by an acyl-CoA dehydrogenase. This enzyme removes two hydrogen atoms from the alpha (C2) and beta (C3) carbons of Myristoyl-CoA, introducing a trans-double bond between them and forming trans-Tetradec-2-enoyl-CoA (also known as Myristoyl-CoA enoyl-CoA). This reaction utilizes flavin adenine (B156593) dinucleotide (FAD) as a coenzyme, which is reduced to FADH₂ ontosight.ailibretexts.orgreactome.org.
Enoyl-CoA Hydratases
Following the dehydrogenation, the trans-Tetradec-2-enoyl-CoA undergoes hydration. Enoyl-CoA hydratase catalyzes the stereospecific addition of water across the newly formed double bond, resulting in the formation of (S)-3-Hydroxytetradecanoyl-CoA (also referred to as Myristoyl-CoA hydroxyacyl-CoA) ontosight.aiontosight.aireactome.org.
3-Hydroxyacyl-CoA Dehydrogenases
The third step involves the oxidation of the hydroxyl group at the beta-carbon of (S)-3-Hydroxytetradecanoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (also known as hydroxyacyl-CoA dehydrogenase), which uses nicotinamide (B372718) adenine dinucleotide (NAD⁺) as a coenzyme. NAD⁺ is reduced to NADH, and the product of this oxidation is 3-Oxotetradecanoyl-CoA (Myristoyl-CoA ketoacyl-CoA) ontosight.aiontosight.aireactome.org.
Beta-Ketothiolases
The final step in one cycle of beta-oxidation is thiolysis, catalyzed by beta-ketothiolase (also known as thiolase). This enzyme cleaves the 3-Oxotetradecanoyl-CoA, releasing one molecule of acetyl-CoA and a Myristoyl-CoA that is two carbons shorter, specifically Lauroyl-CoA. This shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation until the entire fatty acid is broken down into acetyl-CoA units ontosight.ailibretexts.orgreactome.org.
The sequence of reactions can be summarized as follows:
| Step | Enzyme Class | Substrate | Product | Coenzyme Input | Coenzyme Output |
| 1 | Acyl-CoA Dehydrogenase | Myristoyl-CoA | trans-Tetradec-2-enoyl-CoA | FAD | FADH₂ |
| 2 | Enoyl-CoA Hydratase | trans-Tetradec-2-enoyl-CoA | (S)-3-Hydroxytetradecanoyl-CoA | H₂O | - |
| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxytetradecanoyl-CoA | 3-Oxotetradecanoyl-CoA | NAD⁺ | NADH + H⁺ |
| 4 | Beta-Ketothiolase | 3-Oxotetradecanoyl-CoA | Lauroyl-CoA + Acetyl-CoA | Coenzyme A | - |
Regulation of Myristoyl-CoA Flux in Beta-Oxidation
The flux of Myristoyl-CoA through the beta-oxidation pathway is tightly regulated to meet the cell's energy demands and maintain lipid homeostasis. Key regulatory mechanisms include the availability of fatty acids, the energy status of the cell, and hormonal influences ontosight.ai. For instance, carnitine palmitoyltransferase 1 (CPT1) plays a critical role in transporting fatty acids into the mitochondria, where beta-oxidation occurs ontosight.ai. The cellular concentration of Myristoyl-CoA itself is a significant regulator, particularly for processes like protein myristoylation atamanchemicals.com. When there is excess glucose, coenzyme A is utilized in the cytosol for fatty acid synthesis, a process regulated by acetyl-CoA carboxylase, which is stimulated by insulin and inhibited by epinephrine (B1671497) and glucagon. During periods of cellular starvation, coenzyme A is synthesized to transport fatty acids to the mitochondria for acetyl-CoA generation and energy production wikipedia.org.
Contribution to Cellular Energy Production via Acetyl-CoA
The primary contribution of Myristoyl-CoA beta-oxidation to cellular energy production is through the generation of acetyl-CoA, FADH₂, and NADH ontosight.ailibretexts.org. Each cycle of beta-oxidation of Myristoyl-CoA yields one molecule of acetyl-CoA, one FADH₂, and one NADH ontosight.ailibretexts.orgreactome.org. Acetyl-CoA is a central metabolic intermediate that serves as the primary input into the citric acid cycle (Krebs cycle), where it is further oxidized to produce adenosine (B11128) triphosphate (ATP) wikipedia.orgwikipedia.org. FADH₂ and NADH are electron carriers that donate their electrons to the electron transport chain, leading to the oxidative phosphorylation and the generation of a significant amount of ATP wikipedia.orgwikipedia.org. The complete catabolism of a 14-carbon fatty acid like myristic acid (via Myristoyl-CoA) through multiple rounds of beta-oxidation ultimately yields seven molecules of acetyl-CoA libretexts.org. This highlights the essential role of Myristoyl-CoA in providing substantial energy to the cell.
Myristoyl Coa in Protein Acylation: N Myristoylation
N-Myristoyltransferase (NMT) Enzymology
N-myristoyltransferase (EC 2.3.1.97) is the enzyme solely responsible for catalyzing the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of substrate proteins. wikipedia.org NMTs are part of the GCN5-related N-acetyltransferase (GNAT) superfamily and are found ubiquitously in eukaryotes, from fungi to mammals. nih.govnih.gov In vertebrates, the modification is carried out by two distinct isozymes, NMT1 and NMT2. wikipedia.org The enzyme's function is indispensable for the normal growth and development of many eukaryotic organisms. nih.gov
The catalytic mechanism of NMT is a sequential ordered Bi Bi reaction. nih.govwustl.edu This means that the two substrates bind to the enzyme in a specific order, and the two products are released in a specific order.
Myristoyl-CoA Binding: The catalytic cycle begins with the apo-enzyme (E) binding to the first substrate, myristoyl-CoA (Myr-CoA), to form a high-affinity binary complex (E-Myr-CoA). nih.govresearchgate.net This binding event induces a conformational change in the enzyme, which exposes the binding site for the second substrate, the polypeptide. nih.gov
Peptide Substrate Binding: The target protein, which has an exposed N-terminal glycine, then binds to the E-Myr-CoA complex, forming a ternary complex.
Nucleophilic Attack: The myristoyl group transfer proceeds via a nucleophilic addition-elimination reaction. nih.govwikipedia.org The alpha-amino group of the N-terminal glycine residue of the peptide substrate acts as the nucleophile, attacking the carbonyl carbon of the thioester bond in the bound myristoyl-CoA. wikipedia.org
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the enzyme's active site, formed by the main chain amides of key amino acid residues. acs.org
Product Release: The tetrahedral intermediate collapses, leading to the formation of the amide bond between the myristoyl group and the peptide. Coenzyme A (CoA) is the first product to be released, followed by the release of the final myristoylated peptide, returning the enzyme to its free state, ready for another catalytic cycle. nih.govwustl.edu
The crystal structure of NMT reveals a monomeric enzyme characterized by a large, saddle-shaped β-sheet core flanked by α-helices, displaying a pseudo-twofold symmetry. nih.gov This structure creates two principal domains: an N-terminal domain that forms the myristoyl-CoA binding site and a C-terminal domain that is primarily responsible for binding the peptide substrate. nih.gov
The myristoyl-CoA binding pocket is a deep, hydrophobic channel that accommodates the 14-carbon acyl chain of myristate, which is a key determinant of the enzyme's specificity for this particular fatty acid. High-resolution structures of human NMT1 have captured snapshots of the catalytic mechanism, showing how the enzyme brings the reactive groups of both substrates into close proximity to facilitate catalysis. rcsb.org The C-terminus of the enzyme plays a crucial catalytic role, acting as a general base to deprotonate the glycine's amino group, thereby activating it for nucleophilic attack. wikipedia.org
NMT exhibits a high degree of substrate specificity for both of its substrates: myristoyl-CoA and the N-terminal sequence of the target protein.
Acyl-CoA Specificity: The enzyme is highly selective for myristoyl-CoA in vivo and in vitro. nih.gov The hydrophobic binding pocket is structurally optimized to bind the C14 acyl chain of myristate. While it can bind other long-chain acyl-CoAs in vitro, the catalytic efficiency is drastically reduced for fatty acids that are shorter or longer than C14. Recent studies suggest that binding affinity, rather than just the catalytic efficiency (kcat/Km), is a critical determinant of substrate specificity within the cellular environment where multiple acyl-CoAs are present. nih.gov
Peptide Substrate Specificity: NMT demonstrates an absolute requirement for glycine at the N-terminus of its protein substrates. nih.gov While N-terminal glycine is the canonical acceptor site, recent research has shown that NMTs can also myristoylate specific internal lysine residues in certain proteins, such as ADP-ribosylation factor 6 (ARF6), expanding the known scope of this modification. researchgate.netresearchgate.net The amino acid sequence downstream of the initial glycine also influences recognition and catalytic efficiency, with a serine or threonine residue at position 5 being a common feature of many NMT substrates. nih.gov
| Position | Amino Acid Requirement | Effect on Myristoylation |
| 1 | Glycine | Absolutely required for catalysis. |
| 2 | Small, uncharged residues | Generally preferred. |
| 5 | Serine/Threonine | Often enhances substrate recognition. |
| - | Basic residues (e.g., Lys, Arg) | Can contribute to a secondary signal for membrane binding. |
| - | Internal Lysine | Can be myristoylated in specific protein contexts (e.g., ARF6). researchgate.net |
The attachment of the myristoyl group can occur at two different stages of a protein's life, a distinction with important functional consequences. wikipedia.orgcreative-diagnostics.com
Co-translational Myristoylation: This is the most common form of N-myristoylation. researchgate.net It occurs on the nascent polypeptide chain as it is being synthesized on the ribosome. nih.gov The process requires the action of methionine aminopeptidase, which first cleaves the initiator methionine residue to expose the glycine at position two, making it the new N-terminus. creative-diagnostics.com NMT then recognizes this exposed glycine and attaches the myristoyl group. This immediate modification allows the nascent protein to be targeted to specific membranes or cellular compartments as it folds into its final conformation. creative-diagnostics.com
Post-translational Myristoylation: This process occurs after the protein has been fully synthesized and folded. wikipedia.org In this case, an internal glycine residue is exposed following a proteolytic cleavage event within the protein. A well-documented example of this occurs during apoptosis, where caspases cleave specific protein substrates. nih.gov This cleavage unmasks a new N-terminal glycine, which can then be recognized and myristoylated by NMT. This event can dramatically alter the function of the cleaved protein fragment, for instance, by targeting it to the mitochondria to promote apoptosis. nih.govresearchgate.net
In mammals, including humans, two genes encode for two distinct NMT isoforms: NMT1 and NMT2. nih.gov While they share approximately 77% protein sequence identity and catalyze the same fundamental reaction, they are not functionally redundant and exhibit different activities and biological roles. researchgate.netnih.gov
Both isoforms have a high specificity for myristoyl-CoA, but they display distinguishable specificities for certain peptide substrates. nih.gov Studies using siRNA to selectively deplete each isoform have revealed that NMT1 and NMT2 have both unique and overlapping protein substrates within the cell. nih.gov For example, some members of the Src family of kinases are preferentially myristoylated by NMT1. nih.gov Functionally, NMT1 is considered to play a more substantial role in cell proliferation and embryonic development, while NMT2 has been more strongly implicated in processes related to apoptosis. researchgate.netnih.gov This functional divergence may be partly explained by differences in their expression levels in various tissues, subcellular localization, and regulation by phosphorylation at distinct sites. jacc.orgnih.gov
| Feature | NMT1 | NMT2 |
| Primary Role | Cell proliferation, embryonic development. nih.gov | Apoptosis. nih.govresearchgate.net |
| Subcellular Localization | Predominantly membrane-bound, relocalizes to cytosol during apoptosis. nih.gov | Predominantly cytosolic, relocalizes to membranes during apoptosis. nih.gov |
| Phosphorylation | Can be phosphorylated at Ser31, Ser47, and Ser83. nih.gov | Phosphorylated at Ser38. jacc.org |
| Effect of Depletion | Inhibition of tumor cell proliferation. nih.gov | Increased rate of apoptosis. nih.gov |
Cellular Roles of Protein N-Myristoylation
The covalent attachment of the myristoyl group from myristoyl-CoA imparts hydrophobicity to the modified protein, which is central to its diverse cellular functions. This single modification is crucial for regulating protein localization, stability, and interactions.
Membrane Targeting and Localization: N-myristoylation serves as a key signal for targeting proteins to various cellular membranes, including the plasma membrane, endoplasmic reticulum, and mitochondria. creative-diagnostics.comfrontiersin.org The myristoyl group acts as a hydrophobic anchor that facilitates the association of the protein with the lipid bilayer. However, this interaction is often of moderate affinity, allowing for reversible membrane binding. For stable membrane anchoring, a second signal, such as palmitoylation or a stretch of basic amino acids, is often required. wikipedia.org
Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, a state known as the "myristoyl switch". wikipedia.orgnih.gov A conformational change, often triggered by ligand binding or phosphorylation, can expose the myristoyl group, enabling it to mediate specific protein-protein interactions or to anchor the protein to a membrane. wikipedia.org This mechanism provides a rapid and reversible way to regulate protein function and signaling complex assembly.
Signal Transduction: A vast number of proteins involved in signal transduction pathways are N-myristoylated. creative-diagnostics.comjst.go.jp This includes many G-protein α-subunits, small GTPases (like ARF proteins), and non-receptor tyrosine kinases (such as the Src family). creative-diagnostics.com Myristoylation is essential for localizing these proteins to the plasma membrane where they can interact with receptors and downstream effectors to propagate cellular signals related to cell growth, differentiation, and motility. creative-diagnostics.com
Apoptosis: As mentioned, post-translational myristoylation plays a direct role in programmed cell death. The caspase-mediated cleavage of proteins like Bid exposes an internal glycine residue. Subsequent myristoylation of the resulting tBid fragment targets it to the mitochondrial outer membrane, where it triggers the release of cytochrome c, a key step in the apoptotic cascade. nih.gov
Membrane Targeting and Anchoring of Myristoylated Proteins
A primary function of N-myristoylation is to facilitate the targeting and anchoring of proteins to cellular membranes. creative-diagnostics.com The attached myristoyl group is hydrophobic, acting as a lipid anchor that promotes weak interactions with the phospholipid bilayers of membranes. wikipedia.orgcreative-diagnostics.com This modification aids in localizing proteins to various subcellular compartments, including the plasma membrane, the endoplasmic reticulum, and the Golgi apparatus. creative-diagnostics.comnih.gov
However, the affinity of the single 14-carbon acyl chain for the membrane is often insufficient for stable and permanent anchoring. umass.edu Consequently, many myristoylated proteins rely on a "two-signal" mechanism for robust membrane association. nih.gov This second signal can be a stretch of basic amino acids (a polybasic motif) that interacts electrostatically with acidic phospholipids in the membrane, or a second lipid modification, most commonly S-palmitoylation (the attachment of a 16-carbon fatty acid to a nearby cysteine residue). wikipedia.orgnih.gov The combination of myristoylation and a second signal significantly increases the avidity of the protein for the membrane, ensuring stable localization. nih.gov For example, the dual fatty acylation of the Fyn protein with myristate and palmitate confers rapid and stable anchoring to the plasma membrane. rupress.org Similarly, Src family kinases and Gα proteins utilize dual fatty acylation for strong membrane binding. nih.gov This mechanism of controlled membrane association is critical for the function of many proteins involved in signal transduction. wikipedia.orgumass.edu
Modulation of Protein Stability
The hydrophobic myristoyl chain can be inserted into the hydrophobic core of the protein, contributing to its proper folding and conformational stability. creative-diagnostics.com In other cases, its interaction with membranes or other proteins stabilizes a specific conformation required for function. mdpi.com Research has also highlighted a role for N-myristoylation in protein quality control; a glycine-specific N-degron pathway can mediate the degradation of proteins that have been inefficiently myristoylated, ensuring that only correctly modified proteins persist. dntb.gov.ua This indicates that myristoylation state is monitored by the cell to maintain proteome integrity.
Regulation of Protein-Protein Interactions
Beyond its role in membrane binding, N-myristoylation is a key regulator of protein-protein interactions. frontiersin.orgcreative-diagnostics.comnih.gov The myristoyl group can act as a hydrophobic binding determinant, facilitating the assembly of protein complexes. creative-diagnostics.com This interaction can occur when the myristoyl group of one protein binds to a hydrophobic pocket on another, promoting specific associations required for the formation of signaling complexes and the regulation of protein function. creative-diagnostics.comnih.gov
For example, the dimerization and subsequent activation of the Src kinase are mediated by the myristoylated N-terminal region of one molecule interacting with the kinase domain of another. nih.gov Myristoylation is also essential for the interaction of certain proteins with calmodulin, a key calcium-sensing protein. nih.gov In the case of CAP-23/NAP-22, a neuron-specific protein, myristoylation is required for its interaction with calmodulin in the presence of calcium. nih.gov This demonstrates that the lipid modification can be a prerequisite for specific, regulated protein-protein recognition events that are central to cellular signaling pathways. nih.govjst.go.jp
Involvement in Intracellular Trafficking and Vesicular Transport
N-myristoylation plays a critical role in directing proteins through intracellular trafficking pathways to their correct subcellular destinations. frontiersin.org This lipid modification acts as a targeting signal that helps guide proteins to specific endomembrane systems. frontiersin.org For instance, the myristoylated flavoenzyme NADH-cytochrome b5 reductase is targeted to both the endoplasmic reticulum and the outer mitochondrial membrane, and myristoylation is essential for its association with mitochondria. nih.govrupress.org This reveals a specific role for the myristoyl group in distinguishing between different target organelles. nih.govrupress.org
The modification is also implicated in the regulation of vesicular transport, the process by which proteins and lipids are moved between organelles in membrane-bound vesicles. mssm.eduhoustontx.gov Many proteins involved in the formation, targeting, and fusion of transport vesicles are myristoylated. For example, ADP-ribosylation factors (ARFs), which are small GTPases that regulate vesicle budding at the Golgi complex, require myristoylation for their function. nih.gov The myristoyl group helps mediate the reversible association of ARFs with membranes, a cycle that is crucial for the recruitment of coat proteins and the formation of vesicles. nih.gov Similarly, the dynamic trafficking of endothelial nitric oxide synthase (eNOS) between the Golgi apparatus and the plasma membrane, which is critical for its function, is dependent on its myristoylation status. mdpi.com
Diversity of Myristoylated Protein Substrates
The range of proteins that undergo N-myristoylation is vast and functionally diverse, underscoring the importance of this modification in cellular physiology. nih.gov Substrates for N-myristoyltransferase are found in virtually all eukaryotic organisms and include proteins involved in a wide array of critical cellular processes. nih.govnih.gov These proteins include signal-transducing kinases and phosphatases, heterotrimeric G-protein α-subunits, calcium-binding proteins, and structural proteins associated with the cytoskeleton. nih.gov Additionally, a number of viral proteins, such as HIV-1 Gag and Nef, are myristoylated by the host cell's NMT, a modification essential for viral replication and assembly. umass.edunih.gov
Examples of Key Myristoylated Proteins and Their Functions
The functional consequences of N-myristoylation are best illustrated by specific examples of protein substrates. The modification is not merely a passive anchor but an active regulator of protein function, localization, and interaction.
| Protein Family/Protein | Function | Role of N-Myristoylation |
| Src Family Kinases (e.g., c-Src, Fyn) | Signal transduction, regulation of cell growth and differentiation. wikipedia.orgnih.gov | Essential for targeting to the plasma membrane, which is a prerequisite for phosphorylating downstream targets and initiating signaling cascades. wikipedia.orgnih.gov |
| G-protein α-subunits (e.g., Gαi, Gαo) | Signal transduction via G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov | Anchors the α-subunit to the inner leaflet of the plasma membrane, facilitating its interaction with GPCRs and effector enzymes. wikipedia.org |
| HIV-1 Gag | Structural protein essential for viral assembly. umass.edunih.gov | Mediates the targeting of the Gag polyprotein to the plasma membrane, the site of viral budding and particle formation. umass.edunih.gov |
| MARCKS | Regulation of cytoskeleton dynamics and signal transduction. nih.gov | Anchors the protein to the plasma membrane; its release, regulated by phosphorylation, modulates its function. nih.gov |
| Recoverin | Calcium sensor in retinal photoreceptor cells. nih.govfrontiersin.org | Participates in a "calcium-myristoyl switch"; in the presence of Ca²⁺, the myristoyl group is extruded, enabling membrane binding and regulation of rhodopsin kinase. frontiersin.orgnih.gov |
| BID | Pro-apoptotic protein of the Bcl-2 family. nih.govnews-medical.net | Post-translationally myristoylated after caspase-8 cleavage during apoptosis, which targets the cleaved fragment to the mitochondrial membrane to induce cytochrome c release. news-medical.netnih.gov |
| ADP-Ribosylation Factors (ARFs) | Small GTPases regulating vesicular trafficking. nih.gov | Mediates the reversible association with Golgi membranes, which is critical for the recruitment of coat proteins and the budding of vesicles. nih.gov |
Myristoylation as a Molecular Switch
N-myristoylation can function as a dynamic molecular switch, allowing for the conditional regulation of protein localization and activity in response to cellular signals. wikipedia.org In this mechanism, the myristoyl group is not constitutively exposed but can be reversibly sequestered within a hydrophobic pocket of the protein. wikipedia.orgfrontiersin.org A specific signal, such as the binding of a ligand or a change in ion concentration, triggers a conformational change in the protein that expels the myristoyl group, making it available to interact with a membrane or another protein. wikipedia.org
This "myristoyl switch" mechanism provides a rapid and reversible means of controlling a protein's function. wikipedia.org
Calcium-Myristoyl Switch: A well-studied example is the protein recoverin, a calcium sensor in vision. frontiersin.org In the absence of calcium, its myristoyl group is sequestered. frontiersin.org Upon binding Ca²⁺, a conformational change exposes the lipid anchor, enabling recoverin to bind to the rod outer segment membranes and regulate its target. frontiersin.org
GTP/GDP-Myristoyl Switch: Small GTPases of the ARF family use a similar switch. wikipedia.org In the GDP-bound state, the myristoyl group is hidden. wikipedia.org The exchange of GDP for GTP, promoted by a guanine nucleotide exchange factor, induces a conformational change that exposes the myristoyl group, leading to membrane recruitment and activation of downstream functions. wikipedia.org
Proteolytic Switch: The pro-apoptotic protein BID provides a dramatic example of an irreversible myristoyl switch. nih.gov Following caspase-8 cleavage during apoptosis, an internal glycine residue is exposed and becomes post-translationally myristoylated. nih.gov This modification acts as a switch, targeting the active fragment of BID to the mitochondrial membrane, where it triggers cell death. nih.gov
and Dual Modifications of Myristoylated Proteins
Myristoylation is a crucial lipid modification of proteins where a myristoyl group, derived from myristic acid, is attached to the N-terminal glycine residue of a protein. wikipedia.orgnih.gov This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a significant role in various cellular processes, including membrane targeting, signal transduction, and protein-protein interactions. wikipedia.orgfrontiersin.orgcreative-diagnostics.com
N-myristoylation can occur either co-translationally, on a nascent polypeptide chain, or post-translationally on a mature protein. wikipedia.orgcreative-diagnostics.com In co-translational myristoylation, the N-terminal methionine of a newly synthesized protein is cleaved, exposing a glycine residue that is then myristoylated by NMT. frontiersin.orgcreative-diagnostics.com Post-translational myristoylation often follows a proteolytic event that exposes an internal glycine residue, which then becomes a substrate for NMT. wikipedia.orgfrontiersin.org
The attachment of the myristoyl group, a 14-carbon saturated fatty acid, increases the hydrophobicity of the modified protein, facilitating its interaction with cellular membranes. frontiersin.orgcreative-diagnostics.com This modification is essential for the proper subcellular localization and function of a wide range of proteins involved in cellular signaling pathways. frontiersin.orgcreative-diagnostics.com
Dual Modifications of Myristoylated Proteins
Further regulation of myristoylated proteins is often achieved through additional post-translational modifications, a phenomenon known as dual modification. wikipedia.org This layering of modifications allows for more precise control over protein localization and activity. wikipedia.org A common dual modification partner for myristoylation is palmitoylation, the attachment of a 16-carbon saturated fatty acid.
Myristoylation alone provides a weak and transient interaction with membranes. wikipedia.org The addition of a second lipid modification, such as palmitoylation, can create a more stable membrane anchor, leading to tighter and less easily reversible membrane association. wikipedia.org This dual acylation can be a key factor in targeting proteins to specific membrane microdomains, such as lipid rafts. wikipedia.org
The interplay between myristoylation and other modifications, like phosphorylation, can also act as a molecular switch. For instance, the phosphorylation state of a protein can influence the accessibility of the myristoyl group, thereby modulating its membrane-binding affinity and subsequent signaling activity. creative-proteomics.com
Table 1: Comparison of Single and Dual Modifications of Myristoylated Proteins
| Feature | Myristoylation Only | Dual Modification (e.g., Myristoylation and Palmitoylation) |
|---|---|---|
| Membrane Interaction | Weak and transient | Strong and stable |
| Reversibility | Generally irreversible attachment of myristate | Palmitoylation is often reversible, allowing for dynamic regulation |
| Subcellular Targeting | General membrane association | More specific targeting to membrane microdomains (e.g., lipid rafts) |
| Regulation | Primarily regulated by protein expression and NMT activity | Offers an additional layer of regulation through the enzymes controlling the second modification |
| Example Protein Function | Initial membrane recruitment | Stable membrane anchoring for sustained signaling |
Table 2: Examples of Dually Modified Myristoylated Proteins and Their Functions
| Protein | Second Modification | Function |
|---|---|---|
| Src Family Kinases (e.g., c-Src) | Palmitoylation | Stable association with the plasma membrane is crucial for their role in signal transduction and cell growth. wikipedia.org Increased myristoylation and subsequent modifications can contribute to cancerous transformation. wikipedia.org |
| G alpha subunits of heterotrimeric G proteins | Palmitoylation | Essential for tethering the G protein to the inner surface of the plasma membrane, enabling interaction with its receptor and downstream signaling. wikipedia.org |
| Endothelial Nitric Oxide Synthase (eNOS) | Palmitoylation | Dual acylation is required for its proper localization to caveolae within the plasma membrane, which is critical for nitric oxide production. |
| Fyn and Lck (Src family kinases) | Palmitoylation | This dual modification is critical for their localization to lipid rafts, which are important platforms for T-cell receptor signaling. |
Regulatory Mechanisms Involving Myristoyl Coa
Myristoyl-CoA in Signal Transduction Pathways
Myristoylation, mediated by Myristoyl-CoA, acts as a critical lipid anchor that enables proteins to associate with cellular membranes, including the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria. creative-diagnostics.comfrontiersin.orgcreative-proteomics.com This membrane targeting is essential for the proper localization and function of numerous signaling proteins. Beyond membrane association, the myristoyl group facilitates specific protein-protein interactions, which are vital for the assembly of signaling complexes and the regulation of protein activity. creative-diagnostics.comcreative-proteomics.com The modification can also function as a "molecular switch," where the exposure or sequestration of the myristoyl group, often triggered by conformational changes or ligand binding, regulates protein activity and cellular localization. wikipedia.org
Myristoylation in G Protein Signaling
Myristoylation is a well-established and indispensable modification for the function of heterotrimeric G proteins, which are central to signal transduction from G protein-coupled receptors (GPCRs). The alpha (α) subunits of the Gi/o family (e.g., Gαi1, Gαi2, Gαi3, Gαo, Gαt, and Gαz) are permanently and co-translationally myristoylated at their N-terminal glycine (B1666218) residues. wikipedia.orgcreative-diagnostics.comfrontiersin.orgnih.gov This myristoylation is crucial for tethering these Gα subunits to the inner surface of the plasma membrane, a prerequisite for their interaction with activated GPCRs. wikipedia.orgcreative-diagnostics.comacs.org
Detailed research findings indicate that the myristoylated amino terminus of Gαi1 proteins undergoes receptor-mediated changes during the dynamic process of G protein signaling. acs.org While myristoylation aids in anchoring Gi proteins to the membrane, its role extends to influencing the rate and intensity of receptor activation-dependent conformational changes detected at various residues along the amino terminus. acs.org This highlights myristoylation as a key determinant in the spatial and temporal regulation of G protein activation and subsequent downstream signaling. wikipedia.orgcreative-diagnostics.comacs.org
Table 1: Role of Myristoylation in G Protein Signaling
| Protein/Subunit | Myristoylation Type | Primary Function in Signaling | Key Findings |
| Gα subunits (e.g., Gαi1, Gαi2, Gαi3, Gαo, Gαt, Gαz) nih.gov | Co-translational N-myristoylation wikipedia.orgcreative-diagnostics.comacs.org | Membrane anchoring, interaction with GPCRs, signal transduction wikipedia.orgcreative-diagnostics.comacs.org | Essential for tethering G proteins to the plasma membrane, influencing receptor-mediated changes during activation. wikipedia.orgacs.org |
Role in Other Cell Signaling Cascades
Myristoyl-CoA-dependent myristoylation extends its regulatory influence across a broad spectrum of other critical cell signaling pathways:
Src Kinase Signaling: Myristoylation of Src kinase, a proto-oncogene tyrosine-protein kinase, is fundamental for its membrane association and subsequent oncogenic signaling. wikipedia.orgnih.govnih.gov This lipid modification enables Src to phosphorylate downstream targets and activate various pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)-Akt, integrin-Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are implicated in cell survival, proliferation, migration, and tumor progression. frontiersin.orgnih.govnih.gov Studies show that increased myristoylation of c-Src can lead to enhanced cell proliferation and contribute to cellular transformation. wikipedia.org
Apoptosis: Myristoylation is an integral part of apoptosis, or programmed cell death. wikipedia.orgnews-medical.net Proteins such as Bid, gelsolin, and p21-activated kinase 2 (PAK2) undergo myristoylation, often post-translationally following caspase cleavage. frontiersin.orgnews-medical.netnih.gov This modification is crucial for their proper subcellular localization (e.g., Bid's translocation to mitochondria to induce cytochrome C release) and subsequent pro-apoptotic or anti-apoptotic functions. news-medical.netnih.gov
PI3K/Akt Pathway: Myristoylation of Akt (Protein Kinase B) is critical for its plasma membrane anchoring and confers a higher basal kinase activity, which is important for stimulating aerobic glycolysis in cancer cells. frontiersin.org Furthermore, N-myristoyltransferase 1 (NMT1) has been shown to mediate the activation of the PI3K/AKT/mTOR pathway, contributing to the progression of certain cancers, such as gastric cancer and non-small cell lung cancer. core.ac.uknih.govresearchgate.net
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): MARCKS is a ubiquitous substrate of Protein Kinase C (PKC) whose membrane localization is mediated by N-terminal myristoylation. frontiersin.orgumass.eduatamanchemicals.comjst.go.jp While myristoylation provides the initial membrane association, stable anchoring often requires additional electrostatic interactions between basic residues in MARCKS and acidic lipids in the plasma membrane. Phosphorylation of MARCKS by PKC introduces negative charges, leading to charge repulsion and its translocation from the membrane to the cytosol, thereby regulating its function in cell motility and phagocytosis. frontiersin.org
Calcium Signaling (CRAC pathway): Myristoylated proteins, such as Calcineurin (CaN) and Fus1, play a crucial role in the Ca2+-mediated signal transduction, particularly in the Calcium Release-Activated Calcium (CRAC) pathway. frontiersin.orgnih.gov The binding of Ca2+ to myristoylated Fus1, for instance, can induce the exposure of the myristoyl group, facilitating its anchoring to the mitochondrial membrane and ensuring mitochondrial Ca2+ handling. This mechanism adds an additional layer of control in cellular signaling. frontiersin.orgnih.gov
Hedgehog (Hh) Signaling: While Hedgehog proteins like Sonic hedgehog (Shh) are primarily known for their palmitoylation, Hedgehog acyltransferase (Hhat) can utilize multiple fatty acyl-CoA substrates, including Myristoyl-CoA, for fatty acid transfer to Shh. bohrium.comnih.gov Research indicates that the potency of the signaling response in cells can be influenced by the specific fatty acid attached, with saturated fatty acids (like myristate) conferring higher signaling potency compared to monounsaturated fatty acids. bohrium.comnih.gov This suggests that myristoylation, even if not the primary modification, can impact the functional outcome of Hh signaling. bohrium.comnih.gov
Table 2: Myristoylation in Other Cell Signaling Cascades
| Pathway/Protein | Myristoylation Impact | Key Proteins Involved |
| Src Kinase Signaling frontiersin.orgnih.govnih.govnih.gov | Essential for membrane association and activation of oncogenic signaling pathways (MAPK, PI3K-Akt, FAK, STAT3) wikipedia.orgnih.gov. | Src kinase wikipedia.orgfrontiersin.orgnih.govnih.govnih.gov |
| Apoptosis wikipedia.orgfrontiersin.orgnews-medical.netnih.gov | Regulates subcellular localization and function of pro-apoptotic proteins frontiersin.orgnews-medical.netnih.gov. | Bid, Gelsolin, PAK2 news-medical.netnih.gov |
| PI3K/Akt Pathway frontiersin.orgcore.ac.uknih.govresearchgate.net | Critical for Akt membrane anchoring, increased kinase activity, and promotion of aerobic glycolysis in cancer cells. NMT1 mediates pathway activation frontiersin.orgnih.govresearchgate.net. | Akt, NMT1 frontiersin.orgnih.gov |
| MARCKS Signaling frontiersin.orgumass.eduatamanchemicals.comjst.go.jp | Mediates membrane localization; regulated by phosphorylation leading to dissociation from membrane frontiersin.org. | MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) frontiersin.orgumass.eduatamanchemicals.comjst.go.jp |
| Calcium Signaling (CRAC pathway) frontiersin.orgnih.gov | Regulates Ca2+-mediated signal transduction and mitochondrial Ca2+ handling frontiersin.orgnih.gov. | Calcineurin (CaN), Fus1 frontiersin.orgnih.gov |
| Hedgehog (Hh) Signaling bohrium.comnih.gov | Myristoyl-CoA can be utilized by Hhat; myristoylation can impact signaling potency bohrium.comnih.gov. | Sonic hedgehog (Shh), Hedgehog acyltransferase (Hhat) bohrium.comnih.gov |
Myristoyl Coa in Disease Pathogenesis and Therapeutic Targeting
Implications in Metabolic Dysregulation
The cellular pool of Myristoyl-CoA is tightly regulated, and its dysregulation can have profound consequences on metabolic homeostasis. Alterations in the pathways that produce or consume Myristoyl-CoA can lead to a cascade of events that contribute to the pathophysiology of several metabolic diseases.
Connections to Fatty Acid Oxidation Disorders
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions characterized by the inability to break down fatty acids to produce energy. nih.govmdpi.com These disorders are caused by defects in the enzymes or transporters involved in the mitochondrial β-oxidation pathway. nih.govmdpi.com The clinical presentation of FAO disorders can be severe, often triggered by periods of fasting or illness, and can lead to hypoglycemia, liver dysfunction, cardiomyopathy, and skeletal myopathy. nih.gov
In the context of FAO disorders, a block in the β-oxidation spiral can lead to the accumulation of various acyl-CoA intermediates within the mitochondria. nih.gov Depending on the specific enzymatic defect, this can include the accumulation of medium- and long-chain acyl-CoAs. While specific data on the accumulation of Myristoyl-CoA in all FAO disorders is not extensively detailed in the literature, it is a logical consequence of defects in enzymes that process medium- to long-chain fatty acids. For instance, in disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most common FAO disorder, there is an inability to properly metabolize medium-chain fatty acids, which would include myristic acid. nih.gov This leads to a buildup of their corresponding acyl-CoA esters, including Myristoyl-CoA.
The accumulation of Myristoyl-CoA and other acyl-CoAs can have several detrimental effects. These molecules can sequester the available pool of free coenzyme A, which is essential for numerous metabolic reactions, including the citric acid cycle. nih.gov Furthermore, the accumulation of these intermediates can lead to the formation of potentially toxic metabolites and may also allosterically inhibit other enzymes, further disrupting cellular metabolism.
| Disorder | Defective Enzyme/Protein | Implied Consequence for Myristoyl-CoA |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Medium-chain acyl-CoA dehydrogenase | Potential accumulation of Myristoyl-CoA due to impaired β-oxidation of medium-chain fatty acids. |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Very long-chain acyl-CoA dehydrogenase | Potential for upstream accumulation of longer-chain acyl-CoAs, which could indirectly affect Myristoyl-CoA metabolism. |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase | Part of the mitochondrial trifunctional protein, a defect can lead to the accumulation of long-chain acyl-CoAs, potentially impacting the overall acyl-CoA pool. |
| Carnitine Palmitoyltransferase II (CPT II) Deficiency | Carnitine palmitoyltransferase II | Impaired transport of long-chain fatty acids into the mitochondria for oxidation, leading to their accumulation in the cytoplasm and potential alterations in the cytoplasmic Myristoyl-CoA pool. |
Dysregulation in Lipid Biosynthesis Pathways
Myristoyl-CoA is a key building block in the synthesis of more complex lipids and is also the substrate for protein myristoylation, a modification critical for the function of many proteins involved in signaling pathways that regulate lipid biosynthesis. nih.govwikipedia.org Dysregulation of Myristoyl-CoA levels can, therefore, have a significant impact on these pathways.
Protein N-myristoylation is essential for the proper localization and function of numerous signaling proteins. nih.govresearchgate.net For example, many proteins involved in the G protein signaling cascade, which plays a role in regulating lipolysis and lipogenesis, are myristoylated. If the availability of Myristoyl-CoA is altered, the efficiency of protein myristoylation can be affected. This can lead to mislocalization or impaired function of these signaling proteins, contributing to dysregulated lipid metabolism. researchgate.net
Furthermore, Myristoyl-CoA itself can be a precursor for the synthesis of other fatty acids and complex lipids. Alterations in its concentration could therefore directly impact the lipid composition of cells. While the direct role of Myristoyl-CoA dysregulation in specific lipid biosynthesis disorders is an area of ongoing research, its central position in fatty acid metabolism suggests that its abnormal levels could contribute to the pathology of diseases characterized by aberrant lipid synthesis.
Associations with Obesity, Diabetes, and Cardiovascular Diseases
Obesity, type 2 diabetes, and cardiovascular diseases are complex metabolic disorders characterized by a state of chronic energy surplus and dysregulated lipid metabolism. nih.govpromocell.com While the pathophysiology of these conditions is multifactorial, there is growing evidence implicating alterations in fatty acid metabolism and signaling. nih.govnih.gov
In states of obesity and insulin (B600854) resistance, there is often an increased flux of fatty acids to non-adipose tissues like the liver, skeletal muscle, and heart. nih.gov This can lead to an increase in the intracellular concentration of various acyl-CoAs, including Myristoyl-CoA. Elevated levels of long-chain acyl-CoAs have been proposed to act as signaling molecules that can contribute to insulin resistance. nih.gov
Protein myristoylation, which is dependent on the availability of Myristoyl-CoA, is crucial for the function of many proteins involved in insulin signaling and cardiovascular physiology. nih.govresearchgate.net For instance, certain protein kinases and signaling adaptors that are myristoylated play key roles in the insulin signaling cascade. nih.gov Dysregulation of myristoylation due to altered Myristoyl-CoA levels could potentially impair insulin action and contribute to the development of type 2 diabetes.
In the context of cardiovascular disease, protein myristoylation is involved in processes such as inflammation, endothelial function, and cardiac signaling. researchgate.net Aberrant myristoylation of signaling proteins in cardiac and vascular cells could contribute to the pathogenesis of atherosclerosis and heart failure. researchgate.net While direct evidence linking elevated Myristoyl-CoA levels to the progression of these diseases is still emerging, its role as a substrate for a critical protein modification suggests it is a key player in the metabolic dysregulation that underpins these conditions.
Myristoyl-CoA and Protein Myristoylation in Pathogen Biology
The process of N-myristoylation, which utilizes Myristoyl-CoA, is not only crucial for host cell function but is also essential for the survival and virulence of a wide range of pathogens, including parasites and fungi. nih.govresearchgate.net These organisms possess their own N-myristoyltransferases (NMTs) that catalyze the myristoylation of a specific set of their proteins. Many of these myristoylated proteins are critical for the pathogen's life cycle, including processes like host cell invasion, replication, and structural integrity. The dependence of these pathogens on NMT activity makes this enzyme an attractive target for the development of novel anti-infective agents.
NMT as a Drug Target in Parasitic Infections (e.g., Malaria, Leishmaniasis)
Parasitic diseases such as malaria and leishmaniasis continue to be major global health problems, and the emergence of drug resistance necessitates the discovery of new therapeutic targets. N-myristoyltransferase has been validated as a promising drug target in several parasitic protozoa.
In the case of malaria, caused by Plasmodium species, NMT is essential for the parasite's life cycle. The enzyme myristoylates a number of proteins that are involved in crucial processes such as host cell recognition and invasion. Inhibitors of Plasmodium falciparum NMT (PfNMT) have been shown to have potent antimalarial activity in vitro and in animal models of the disease. The significant structural differences between the parasite and human NMTs provide a basis for the development of selective inhibitors with a favorable therapeutic window.
Similarly, in leishmaniasis, caused by Leishmania species, NMT is vital for the parasite's survival. The myristoylation of proteins in Leishmania is critical for their function and localization, and genetic studies have shown that NMT is essential for the viability of the parasite. As with malaria, the development of specific inhibitors targeting Leishmania NMT (LmNMT) is an active area of research for new anti-leishmanial drugs.
| Pathogen | Disease | Targeted Enzyme | Rationale for Targeting |
| Plasmodium falciparum | Malaria | N-myristoyltransferase (PfNMT) | Essential for parasite viability; involved in host cell invasion. Structural differences with human NMT allow for selective inhibition. |
| Leishmania donovani | Leishmaniasis | N-myristoyltransferase (LdNMT) | Essential for parasite survival; myristoylated proteins are crucial for parasite function. |
NMT as a Drug Target in Fungal Infections
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and the rise of resistant strains highlights the urgent need for new antifungal drugs with novel mechanisms of action. Fungal N-myristoyltransferase has emerged as a well-validated target for the development of new antifungal therapies.
In pathogenic fungi such as Candida albicans and Aspergillus fumigatus, NMT is an essential enzyme for viability. It myristoylates a range of proteins that are involved in critical cellular processes, including signaling, morphogenesis, and cell wall integrity. The inhibition of fungal NMT leads to cell death, demonstrating its potential as a fungicidal target.
Significant research efforts have been directed towards the discovery and development of potent and selective inhibitors of fungal NMT. The crystal structures of several fungal NMTs have been solved, which has facilitated structure-based drug design. A number of small molecule inhibitors with broad-spectrum antifungal activity have been identified, and some have shown efficacy in preclinical models of fungal infections. The distinct substrate specificity and structural features of fungal NMTs compared to their human counterparts provide a strong basis for the development of selective antifungal agents.
Role in Cellular Proliferation and Cancer Mechanisms
Myristoyl-CoA, through the action of N-myristoyltransferases (NMTs), plays a pivotal role in cellular processes that are often dysregulated in cancer, such as proliferation, signal transduction, and survival. nih.govresearchgate.net
Regulation of NMT1 Expression in Cancer Cells
Elevated expression and activity of N-myristoyltransferase 1 (NMT1) are observed in a variety of human cancers, including those of the colon, lung, breast, gallbladder, and liver. nih.govresearchgate.netnih.govfrontiersin.org This upregulation is often correlated with more aggressive tumors and poorer patient survival, suggesting that NMT1 could serve as a potential prognostic biomarker. nih.govresearchgate.net
In liver cancer, for instance, NMT1 has been identified as being highly up-regulated compared to normal liver tissue, while the expression of NMT2, another isoform, remains unchanged. frontiersin.org Similarly, in breast cancer, elevated NMT1 protein levels are associated with high histological grade and low hormone receptor expression. nih.gov The proliferative capacity of breast epithelial cells has also been shown to correlate with NMT activity. nih.gov
The mechanisms leading to NMT1 overexpression in cancer are multifaceted. In some cancer cell lines, the protein POTEE has been shown to be involved in stimulating N-myristoylation by NMT1. frontiersin.org Conversely, factors like reactive oxygen species (ROS) have been found to negatively regulate NMT1 expression in breast cancer cells. nih.gov
Myristoylation-Dependent Cellular Functions in Cancer Progression
NMT1-mediated myristoylation contributes to cancer progression by modifying key proteins involved in oncogenic signaling and cell survival pathways. nih.govresearchgate.net
A primary example is the proto-oncogene Src, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. wikipedia.org Myristoylation of Src is essential for its localization to the plasma membrane, a prerequisite for its function. wikipedia.org Increased myristoylation of c-Src can lead to enhanced cell proliferation and the transformation of normal cells into cancerous ones. wikipedia.orgnih.gov In colon cancer cell lines, elevated NMT expression is associated with increased concentrations of Src. nih.gov
Myristoylation also affects other signaling pathways critical for cancer cell survival. For example, it is involved in the surveillance of mitochondria through its impact on AMP-activated protein kinase (AMPK) signaling. frontiersin.org The myristoylation of the AMPKβ subunit is necessary for its proper localization to damaged mitochondria, which is a key step in initiating mitophagy—a process that helps cancer cells maintain viability. nih.govfrontiersin.org
Furthermore, dysregulated myristoylation can contribute to uncontrolled cell growth by affecting proteins involved in cell cycle regulation and apoptosis. creative-proteomics.com Inhibition of NMT1 has been shown to suppress the proliferation and invasion of breast cancer cells and can lead to cell cycle arrest. nih.gov
| Myristoylated Protein | Function in Cancer Progression | Cancer Type(s) |
| c-Src | Promotes cell proliferation and transformation through aberrant signaling. wikipedia.orgnih.gov | Colon, Breast, Prostate wikipedia.orgnih.govresearchgate.net |
| AMPKβ subunit | Facilitates mitophagy, helping to maintain cancer cell viability under stress. nih.govfrontiersin.org | Lung, Breast nih.govfrontiersin.org |
| Fibroblast growth factor receptor substrate 2 (FRS2α) | Essential scaffold protein for FGF/FGFR oncogenic signaling, promoting cell proliferation and migration. nih.gov | Various cancers with FGF/FGFR pathway activation. nih.gov |
| Late endosome/lysosomal adaptor, MAPK and mTOR activator 1 (LAMTOR1) | Required for mTORC1 activation on the lysosomal surface, promoting cell growth. nih.govresearchgate.net | Lung, Breast, Ovarian nih.govnih.gov |
Impact on Lysosomal Metabolic Functions in Cancer
Recent research has uncovered an essential role for NMT1 in promoting the metabolic functions of lysosomes in cancer cells. nih.govresearchgate.net Lysosomes are not only involved in the degradation of cellular waste but also act as signaling hubs, most notably for the activation of the mTORC1 complex, a master regulator of cell growth and proliferation. nih.govnih.gov
NMT1 is required for both the degradative and signaling functions of lysosomes. nih.govmerckmillipore.com The enzyme catalyzes the myristoylation of LAMTOR1, a key component of the lysosomal adaptor complex. nih.govresearchgate.net This lipid modification is necessary for LAMTOR1 to localize to the lysosomal membrane, which in turn is a prerequisite for the activation of mTORC1. nih.govnih.gov
Inhibition of NMT1 has been shown to have a dual impact on lysosomal function in cancer cells:
It impairs lysosomal degradation, leading to a blockage of autophagic flux. nih.govnih.gov
It causes the dissociation of mTOR from the lysosomal surface, leading to decreased mTORC1 activation. nih.govresearchgate.net
This simultaneous disruption of both catabolic and anabolic lysosomal functions makes targeting NMT1 a promising anti-cancer strategy. nih.govnih.gov By preventing mTORC1 activation and blocking lysosomal degradation, NMT1 inhibitors can lead to cancer cell death. nih.govmerckmillipore.com Pharmacological inhibition of NMT1 has been shown to reduce tumor growth in animal models, with treated tumors exhibiting increased apoptosis and markers of lysosomal dysfunction. nih.govresearchgate.net
Myristoyl-CoA Dependent Processes in Other Pathophysiological Conditions
Beyond its roles in infectious diseases and cancer, myristoylation is implicated in other pathophysiological conditions. The modification of proteins with myristate is a fundamental cellular process, and its disruption can have wide-ranging consequences.
Neurodegenerative Disorders: Altered S-myristoylation of certain proteins has been suggested to play a role in some neurodegenerative diseases. creative-proteomics.com Disruptions in this process can affect cellular homeostasis and may contribute to protein aggregation and toxicity in neurons, which are hallmarks of many of these disorders. creative-proteomics.com
Fungal and Protozoan Infections: As mentioned previously, N-myristoyltransferase is an essential enzyme for the survival of numerous eukaryotic pathogens. This makes NMT a validated therapeutic target for a range of infections:
Fungal Infections: Pathogenic fungi such as Candida albicans and Cryptococcus neoformans require NMT for their viability. nih.govwikipedia.org
Protozoan Infections: Parasites including Leishmania major (leishmaniasis), Trypanosoma brucei (African sleeping sickness), and Plasmodium falciparum (malaria) are dependent on their NMT enzymes for survival. nih.govwikipedia.org The development of inhibitors that selectively target the NMT of these organisms over the human enzymes is an active area of research. nih.gov
Inflammatory Conditions: Myristoylation is also involved in regulating immune responses. For example, N-myristoyltransferase deficiency has been shown to impair the activation of the kinase AMPK, which can promote inflammation in synovial tissue. frontiersin.org
Contribution to Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis, and its homeostasis is critical for cellular function. elifesciences.orgfrontiersin.org Emerging evidence indicates a link between fatty acid metabolism, protein myristoylation, and the induction of ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. frontiersin.orgnih.gov
A study using the model organism Caenorhabditis elegans demonstrated that a deficiency in fatty acid levels, achieved by blocking fatty acid biosynthesis or inhibiting protein myristoylation, induces ER stress and the ER unfolded protein response (UPRER). nih.gov This research specifically found that the myristoylation of two ARF guanosine triphosphatases (GTPases) is a critical mediator in this process. nih.gov Disruption of their myristoylation triggers the UPRER, suggesting that myristoyl-CoA levels and the subsequent modification of key proteins are essential for maintaining ER homeostasis. nih.gov Saturated fatty acids, in general, are known to induce ER stress, which can lead to insulin resistance and other metabolic dysfunctions. elifesciences.orgfrontiersin.org The accumulation of certain lipid intermediates, such as 3-oxoacyl-CoA, when fatty acid elongation is disrupted, can also impair the UPRER, highlighting the intricate balance required in lipid metabolism to prevent cellular stress. elifesciences.org
This connection between myristoylation and ER homeostasis suggests that conditions affecting the availability of myristoyl-CoA could contribute to diseases where ER stress is a known factor, such as neurodegenerative diseases and metabolic disorders. nih.govnih.gov
Impact on Muscle Integrity and Mobility
Proper muscle function relies on the highly organized structure of sarcomeres, the fundamental contractile units of muscle cells. Fatty acid metabolism and protein myristoylation are crucial for maintaining this structure and, consequently, muscle integrity and mobility. nih.govnih.gov
These findings indicate that an adequate supply of myristoyl-CoA is necessary for the myristoylation of proteins essential for muscle cell homeostasis. nih.gov Disruptions in this pathway can compromise the structural integrity of muscles, leading to impaired mobility and potentially contributing to the pathology of degenerative muscle diseases. nih.gov
Role in Neurodevelopmental Disorders linked to ACBD6 Mutations
Recent genetic studies have identified a direct link between the regulation of myristoyl-CoA utilization and a specific class of neurodevelopmental disorders. Bi-allelic, loss-of-function mutations in the ACBD6 gene have been shown to cause a complex and progressive neurodevelopmental syndrome. oup.comresearchgate.netnih.gov Acyl-CoA-binding domain-containing protein 6 (ACBD6) plays a crucial role in the N-myristoylation of proteins by interacting with N-myristoyltransferase (NMT) enzymes. nih.govmdpi.comescholarship.org
The primary function of ACBD6 in this context is to facilitate the efficient use of myristoyl-CoA, which is relatively rare in the cell, by the NMT enzyme. mdpi.comfao.org It forms a complex with NMT, protecting the enzyme from competitive inhibition by more abundant acyl-CoAs, such as palmitoyl-CoA (C16:0-CoA). mdpi.comnih.gov In the absence of functional ACBD6, NMT activity is significantly reduced, leading to a deficiency in the myristoylation of a wide range of proteins. mdpi.complos.org
Fibroblasts derived from individuals with ACBD6 mutations exhibit deficient protein N-myristoylation and hypersensitivity to NMT inhibitors. mdpi.complos.org This cellular phenotype underlies the severe clinical manifestations observed in these patients.
Clinical Phenotypes Associated with ACBD6 Mutations
| Clinical Feature | Frequency in Patients | Description |
|---|---|---|
| Global Developmental Delay/Intellectual Disability | 100% | Moderate-to-severe impairment in cognitive and adaptive functioning. oup.comresearchgate.net |
| Movement Disorders | 97% | Includes dystonia, jerky tremor, parkinsonism/hypokinesia, and ataxia, often progressive and leading to postural deformities. oup.comresearchgate.net |
| Expressive Language Impairment | 98% | Significant difficulty with verbal communication. oup.comresearchgate.net |
| Gait Impairment | 94% | Difficulty with walking, often associated with ataxia and dystonia. oup.comresearchgate.net |
| Brain Malformations | ~70% | Common findings include abnormalities of the corpus callosum. oup.comresearchgate.net |
The identification of this disorder establishes a clear pathogenic link between the impaired channeling of myristoyl-CoA for protein modification and severe neurological dysfunction. nih.govplos.org The diverse myristoylated proteins affected by ACBD6 deficiency are involved in numerous signaling pathways crucial for proper neurodevelopment and function. researchgate.netnih.gov This highlights myristoyl-CoA metabolism and its regulation by proteins like ACBD6 as a critical axis for neuronal health.
Advanced Methodologies for Myristoyl Coa Research
Detection and Quantification of Myristoyl-CoA
Accurate detection and quantification of Myristoyl-CoA are essential for understanding its cellular levels and metabolic flux. One highly sensitive and precise approach for the comprehensive quantitative analysis of fatty acyl-CoAs, including Myristoyl-CoA, is ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS). This method allows for the simultaneous detection of a wide range of acyl-CoAs, from short-chain (C2) to long-chain (C20), with very low limits of detection, typically in the femtomole range. nih.gov The integration of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations in series, in an automated mode, enhances chromatographic performance and prevents signal losses often observed with phosphorylated organic molecules. nih.gov
Structural Biology Techniques Applied to Myristoyl-CoA-Binding Enzymes
Structural biology techniques, particularly X-ray crystallography, are instrumental in elucidating the molecular architecture of N-myristoyltransferases (NMTs) and their interactions with Myristoyl-CoA and inhibitors. nih.gov These studies provide atomic-level insights into the enzyme's active site, substrate-binding pockets, and catalytic mechanism.
X-ray crystallography allows for the determination of the three-dimensional structures of NMTs, often in complex with Myristoyl-CoA and various inhibitors. These structures reveal the ordered binding mechanism, where Myristoyl-CoA typically binds to NMT prior to the peptide substrate. nih.gov To facilitate crystallographic studies, especially for phasing, non-hydrolyzable Myristoyl-CoA analogs, such as S-(2-oxopentadecyl)-CoA or iodinated analogs like S-(13-iodo-2-oxotridecyl)-CoA, are employed to stabilize enzyme-substrate complexes. nih.gov
The structural data obtained are crucial for:
Understanding Enzyme Kinetics and Substrate Specificity: By visualizing the interactions between NMT, Myristoyl-CoA, and peptide substrates, researchers can infer details about the catalytic mechanism and the enzyme's specificity. nih.gov
Rational Drug Design: High-resolution crystal structures of NMTs in complex with inhibitors, such as DDD85646 or IMP-1002, are invaluable for structure-guided drug discovery. They highlight key binding-site residues and reveal structural differences between human NMTs and their homologs in pathogens (e.g., Plasmodium vivax NMT), enabling the design of selective inhibitors with improved affinity and specificity.
Crystallography of NMT-Myristoyl-CoA Complexes
X-ray crystallography has been instrumental in providing high-resolution structural insights into the interaction between N-myristoyltransferase (NMT) and Myristoyl-CoA. These studies reveal the precise architecture of the enzyme's active site and the conformational changes induced upon substrate binding.
Crystal structures of NMT from various organisms, including Saccharomyces cerevisiae (PDB: 1IID), Candida albicans (PDB: 1NMT), Plasmodium vivax (PDB: 6b1l), and human NMT1 (PDB: 4C2Y), in complex with Myristoyl-CoA or its analogs have been determined. iucr.orgresearchgate.netbiorxiv.orgresearchgate.netimp.ac.atnih.govpdbj.orgnih.gov For instance, the 2.3 Å resolution crystal structure of the ternary complex of Plasmodium vivax NMT (PvNMT) with Myristoyl-CoA and an inhibitor (IMP-0001173) has been reported, highlighting differences between PvNMT and human enzymes that can be exploited for drug development. iucr.org These structures typically show the Myristoyl-CoA binding first to the apo-enzyme, inducing a conformational change that enables the binding of the peptide substrate. researchgate.netacs.org The Myristoyl-CoA binding pocket is often slightly positively charged, and the enzyme forms multiple interactions with the ADP moiety of Coenzyme A. iucr.org
Studies have also utilized non-hydrolyzable Myristoyl-CoA analogs, such as S-(2-oxopentadecyl)-CoA (also known as S-(2-ketopentadecyl)-CoA), to trap and characterize the enzyme-substrate complex. iucr.orgresearchgate.netnih.gov For example, the molecular structure of the ternary complex of Saccharomyces cerevisiae Nmt1p with S-(2-oxopentadecyl)-CoA and a competitive peptidomimetic inhibitor (SC-58272) was solved to 2.9 Å resolution. iucr.orgnih.gov The design of iodinated Myristoyl-CoA analogs, like S-(13-iodo-2-oxotridecyl)-CoA, has also facilitated crystallographic phasing, extending the applicability of this method to other protein-fatty acyl complexes. iucr.orgnih.gov
These crystallographic data have confirmed the ordered Bi-Bi mechanism of NMT catalysis, where Myristoyl-CoA binds to NMT prior to peptide binding, and CoA release occurs before the release of the myristoylated peptide. researchgate.netresearchgate.net
Analysis of Acyl-CoA Binding Protein Structures
Acyl-CoA Binding Proteins (ACBPs) are crucial for fatty acid metabolism, functioning as intracellular carriers of acyl-CoA esters, including Myristoyl-CoA. nih.govproteopedia.orgresearchgate.net Structural analyses, particularly X-ray crystallography, have provided significant insights into how ACBPs bind Myristoyl-CoA and facilitate its transfer.
High-resolution crystal structures of human cytosolic liver ACBP, both unliganded and liganded with Myristoyl-CoA, have been described. nih.govproteopedia.org The binding of Myristoyl-CoA induces only minor structural differences near the binding pocket. nih.govproteopedia.org A notable finding from these studies is a novel binding mode where the Myristoyl-CoA molecule is fully ordered and bound across two ACBP molecules within the crystallographic asymmetric unit. In this configuration, the 3'-phosphate-AMP moiety binds in the pocket of one ACBP molecule, while the acyl chain binds in the pocket of the other. nih.govproteopedia.orgresearchgate.netoulu.fi This unusual binding mode suggests a mechanism for acyl-CoA transfer between ACBP and the active site of a target enzyme, which is of potential relevance for ACBP's in vivo function. nih.govproteopedia.orgoulu.fi Comparisons with bovine and Plasmodium falciparum ACBP structures have shown conserved binding modes for the 3'-phosphate-AMP moiety but revealed differences in the acyl moiety's orientation. nih.govproteopedia.orgresearchgate.net
Genetic and Biochemical Manipulation Strategies
Genetic and biochemical manipulation strategies are vital for perturbing Myristoyl-CoA-dependent pathways and studying the functional consequences of these interventions in living systems.
RNA Interference and Gene Knockouts
RNA interference (RNAi) and gene knockout techniques are powerful tools for investigating the in vivo roles of Myristoyl-CoA and its associated enzymes, particularly NMT. These methods allow researchers to reduce or eliminate the expression of specific genes, thereby elucidating their physiological functions.
Studies have demonstrated that NMT is essential for viability in various organisms, including the protozoan parasites Trypanosoma brucei and Leishmania major, as well as fungi and nematodes. researchgate.netnih.govresearchgate.netnih.govplos.org For instance, knockdown of NMT expression in Trypanosoma brucei bloodstream form cells using tetracycline-inducible RNAi leads to cell death and defects in endocytic uptake within 72 hours post-induction. nih.gov Crucially, NMT-depleted T. brucei cells are unable to establish infections in mouse models, further validating NMT as a promising drug target for African trypanosomiasis. nih.gov Similarly, gene targeting experiments in Leishmania major have shown that NMT activity is essential for parasite viability. nih.gov In Caenorhabditis elegans, RNAi and gene deletion studies confirmed NMT's essentiality for nematode viability, suggesting myristoylation's importance in functional protein synthesis in these organisms. plos.org In human cells, knockdown of NMT1 or NMT2 isoforms can lead to increased apoptosis due to altered regulation of BCL2 family proteins, and NMT1 siRNA has been shown to inhibit tumor growth in mouse models. atlasgeneticsoncology.org
Use of Synthetic Peptide Substrates and Inhibitors
The synthesis and application of Myristoyl-CoA analogs and synthetic peptide substrates and inhibitors have been instrumental in characterizing NMT's substrate specificity, catalytic mechanism, and for developing potential therapeutic agents.
NMT exhibits high specificity for Myristoyl-CoA, and synthetic peptides have been used to define the enzyme's substrate requirements. uni-heidelberg.denih.govnih.govpnas.org An N-terminal glycine (B1666218) is absolutely required for acylation, with substitutions often rendering peptides inactive. nih.govnih.govpnas.org Studies have shown that the side chains of residue 5 in peptide substrates play a critical role in NMT binding. nih.govnih.gov
A series of Myristoyl-CoA analogs and myristoylated peptides have been synthesized to develop NMT inhibitors. nih.govnih.govresearchgate.net For example, S-(2-oxopentadecyl)-CoA (compound 1 ) was identified as a potent nonhydrolyzable acyl-CoA analog inhibitor with an inhibition dissociation constant (Ki) of 24 nM. nih.gov Structure-activity relationship (SAR) studies revealed that the adenosine (B11128) moiety and the 2-keto group in this analog are crucial for its inhibitory activity, suggesting it might block the reaction at the acyl-CoA-NMT-peptide complex stage. nih.gov Other acyl-CoA analogs, such as S-(2-bromo-tetradecanoyl)-CoA and S-(3-(epoxymethylene)dodecanoyl)-CoA, also showed marked inhibition, exhibiting reversible competitive inhibition kinetics with respect to Myristoyl-CoA. nih.gov
The development of NMT inhibitors is a significant area of research, particularly for infectious diseases and cancer. researchgate.netresearchgate.netplos.orgresearchgate.netacs.org Compounds like DDD85646, a pyrazole (B372694) sulphonamide, have been developed as potent NMT inhibitors (IC50 = 2 nM against T. brucei NMT) and have shown efficacy in curing rodent models of human African trypanosomiasis. acs.orgesrf.frthesgc.org These inhibitors often mimic the key recognition interactions between NMT and its peptide substrate. esrf.fr
Application of Photoactivatable Analogs
Photoactivatable analogs of Myristoyl-CoA and myristic acid are advanced chemical probes used to study protein myristoylation and identify myristate-mediated protein-protein interactions (PPIs) in living cells.
These probes typically incorporate a photoactivatable group, such as a diazirine, and a clickable handle (e.g., alkyne) into the fatty acid chain. biorxiv.orgnih.govresearchgate.net Examples include X3, X8, and X10, which are diazirine-modified derivatives of the clickable myristate analog YnMyr (13-tetradecynoic acid). biorxiv.orgnih.gov These analogs are designed to be efficient substrates for human NMT1 and NMT2, both biochemically and structurally, as confirmed by X-ray co-crystallography. biorxiv.orgnih.gov
The methodology involves metabolically incorporating these probes into NMT substrates within cell cultures. Upon in situ intracellular photoactivation (e.g., with UV light), the diazirine group generates a highly reactive carbene that forms a covalent crosslink between the modified protein and its interacting partners, capturing transient PPIs. biorxiv.orgnih.govresearchgate.net Subsequent click chemistry allows for enrichment and proteomic analysis of the crosslinked complexes, revealing both known and novel interactors of myristoylated proteins. biorxiv.orgnih.govresearchgate.net This approach provides a powerful means to explore the post-translational modification (PTM)-specific interactome without requiring genetic modification of the target proteins. biorxiv.orgnih.gov
Computational Approaches in Myristoyl-CoA Research
Computational approaches, including molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, have become integral to Myristoyl-CoA research, particularly in the context of drug discovery and understanding protein-ligand interactions.
These methods are extensively used to identify novel NMT inhibitors and to gain insights into their binding modes. researchgate.netacs.org Virtual screening strategies, often involving multi-stage protocols, are employed to screen large chemical databases for potential lead compounds. acs.org Pharmacophore models, which represent the essential chemical features required for ligand binding, are developed based on known active compounds or crystal structures of NMT-ligand complexes. acs.org These models are then used to filter chemical libraries, followed by molecular docking studies to predict the binding orientation and affinity of potential inhibitors within the NMT active site. acs.org
Molecular dynamics simulations provide dynamic insights into the protein-ligand interactions, allowing researchers to observe the stability of complexes over time and to refine binding energy calculations (e.g., using MM-GBSA). acs.org This dynamic perspective helps to understand conformational changes in NMT upon Myristoyl-CoA or inhibitor binding and to identify crucial residues involved in the interaction. acs.org For example, computational studies have been used to design novel myristic acid derivatives targeting NMT, with subsequent in vitro assays confirming their inhibitory activity. researchgate.net These computational tools accelerate the drug discovery process by prioritizing compounds with favorable binding characteristics and predicting their druggability and ADME (absorption, distribution, metabolism, and excretion) properties, thereby complementing experimental approaches in Myristoyl-CoA research. acs.org
Q & A
Q. What are the primary biochemical pathways involving Myr-CoA, and how are they experimentally validated?
Myr-CoA serves as a substrate for N-myristoyltransferase (NMT) in protein myristoylation, a co-translational modification critical for membrane targeting of proteins like HIV-1 Nef and signaling kinases . Validation involves:
- Enzymatic assays : Measuring NMT activity via radiolabeled Myr-CoA (e.g., [¹⁴C]-Myr-CoA) in vitro .
- Structural analysis : Confirming myristoylation via mass spectrometry (MS) or Edman degradation to detect N-terminal glycine modification .
- Cellular localization : Fluorescent tagging of myristoylated proteins in membrane fractionation studies .
Q. How is Myr-CoA synthesized and characterized for in vitro studies?
- Synthesis : Myristic acid is activated by myristoyl-CoA synthetase using ATP and CoA, forming Myr-CoA . Commercial preparations (e.g., Sigma-Aldrich M4414) are ≥80% pure by HPLC .
- Characterization : Purity is assessed via reverse-phase LC/MS with C17-CoA as an internal standard . Structural confirmation requires NMR (e.g., ¹H and ³¹P spectra) .
Q. What are standard protocols for detecting Myr-CoA in cellular systems?
- Extraction : Acidic Bligh-Dyer extraction to stabilize acyl-CoAs, followed by LC/MS/MS quantification using selected reaction monitoring (SRM) for m/z transitions (e.g., Myr-CoA: 976.1 → 408.1) .
- Isotopic labeling : [¹⁴C]- or [³H]-Myr-CoA tracks metabolic incorporation into proteins or lipids .
Advanced Research Questions
Q. How can researchers resolve contradictions in Myr-CoA’s role in NMT regulation?
Discrepancies arise from redox-dependent CoA effects : Reduced CoA enhances NMT activity, while oxidized CoA inhibits it . To address this:
- Redox-controlled assays : Use dithiothreitol (DTT) or glutathione to maintain reducing conditions .
- Competitive binding studies : Compare Myr-CoA affinity with CoA analogs (e.g., palmitoyl-CoA) via surface plasmon resonance (SPR) .
Q. What experimental designs mitigate challenges in studying Myr-CoA-protein interactions?
- Hydrogen-deuterium exchange (HDX) MS : Maps conformational changes in NMT upon Myr-CoA binding (e.g., active-site stabilization in NMT1) .
- Molecular dynamics (MD) simulations : Analyze hydrophobic interactions between Myr-CoA and target proteins (e.g., using PyInteraph with a 5.5 Å cutoff) .
Q. How do researchers validate Myr-CoA’s specificity in lipid metabolism studies?
- Knockout models : Use NMT-deficient cell lines (e.g., CRISPR-Cas9) to confirm Myr-CoA-dependent phenotypes .
- Substrate competition : Test Myr-CoA against other acyl-CoAs (e.g., palmitoyl-CoA) in fatty acid elongation assays .
Q. What methodologies address low abundance of Myr-CoA in metabolomic studies?
- Sensitivity enhancement : Derivatize Myr-CoA with charged tags (e.g., bromophenacyl bromide) for improved LC/MS detection .
- Stable isotope tracing : Use [U-¹³C]-Myr-CoA to track flux in de novo lipid synthesis pathways .
Methodological Considerations
Q. How are Myr-CoA-enriched samples stored to prevent degradation?
- Storage : Aliquot in 0.01N sodium acetate (pH 5.2) at −80°C to minimize hydrolysis .
- Freeze-thaw cycles : Limit to ≤3 cycles; verify stability via LC/MS post-thaw .
Q. What controls are essential for Myr-CoA functional assays?
- Negative controls : Non-myristoylatable mutants (e.g., G2A substitutions in target proteins) .
- Enzyme inhibition : Use NMT inhibitors (e.g., IMP-1088) to confirm Myr-CoA-dependent effects .
Emerging Research Directions
Q. Can Myr-CoA be leveraged for therapeutic targeting in cancer or viral infections?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
